
1-Bromo-2-chloro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-iodobenzene is an aromatic compound with the molecular formula C6H3BrClI It is a halogenated benzene derivative, where the benzene ring is substituted with bromine, chlorine, and iodine atoms at the 1, 2, and 3 positions, respectively
Mechanism of Action
Target of Action
1-Bromo-2-chloro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are likely to be other organic molecules in a chemical reaction, particularly those with nucleophilic sites .
Mode of Action
The compound can participate in various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution . In nucleophilic substitution reactions, the halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be replaced by a nucleophile . In electrophilic aromatic substitution reactions, the compound can act as an electrophile, forming a sigma bond with the benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific context of its use. In general, it could be involved in the synthesis of other organic compounds through the aforementioned reactions .
Pharmacokinetics
Based on its structure, it is likely to have low gastrointestinal absorption and low water solubility . It is also predicted to be a CYP1A2 inhibitor, which could affect its metabolism in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As a reactant in organic synthesis, it could contribute to the formation of a wide variety of products .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it is light-sensitive and incompatible with strong oxidizing agents, strong bases, and strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction. In this method, 2-chloroaniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then treated with copper(I) bromide and copper(I) iodide to introduce the bromine and iodine substituents, respectively .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by electrophiles such as nitronium ions or sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various products. For instance, oxidation with strong oxidizing agents can lead to the formation of quinones or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, halogens; usually performed in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Oxidation and Reduction: Potassium permanganate, chromium trioxide for oxidation; hydrogen gas with palladium on carbon for reduction.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives, aniline derivatives, thiophenol derivatives.
Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Oxidation and Reduction: Quinones, hydroquinones, reduced halogenated benzenes.
Scientific Research Applications
1-Bromo-2-chloro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of halogenated compounds’ effects on biological systems. It can be used to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: Potential applications in drug discovery and development. The compound’s unique halogenation pattern may contribute to the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
1-Bromo-3-chlorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-chlorobenzene: The para-substitution pattern leads to different chemical properties and reactivity.
1-Bromo-3-iodobenzene:
The unique combination of bromine, chlorine, and iodine in this compound makes it a valuable compound for various scientific and industrial applications. Its distinct reactivity and properties set it apart from other similar compounds, highlighting its importance in research and development.
Properties
IUPAC Name |
1-bromo-2-chloro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-2-1-3-5(9)6(4)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVSQFGBMQMIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57012-50-7 |
Source


|
| Record name | 1-bromo-2-chloro-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[14-Methyl-5-(4-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2918148.png)
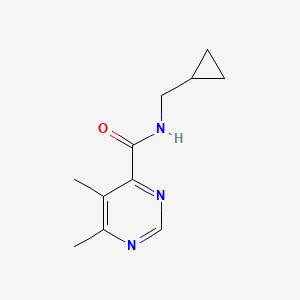
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2918152.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

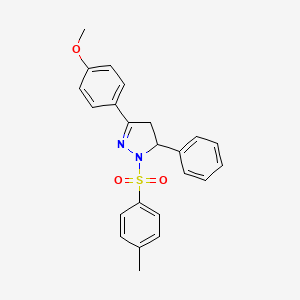
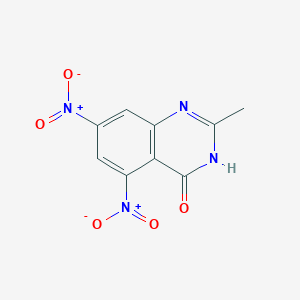
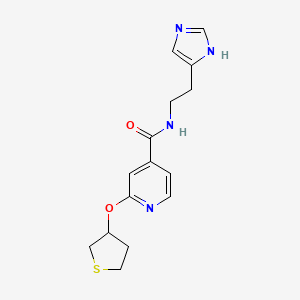
![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)
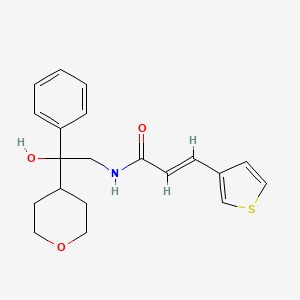
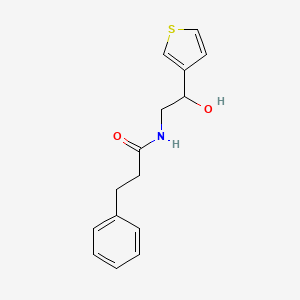
![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)
